Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate

Lipophilicity LogP Drug likeness

Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate (CAS 1537329-13-7) is a β-hydroxy ester featuring a meta-bromophenyl substituent, belonging to the 3-aryl-2-hydroxypropanoate class. Its molecular formula is C₁₁H₁₃BrO₃, with a molecular weight of 273.12 g/mol.

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
CAS No. 1537329-13-7
Cat. No. B1530308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-bromophenyl)-2-hydroxypropanoate
CAS1537329-13-7
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=CC=C1)Br)O
InChIInChI=1S/C11H13BrO3/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8/h3-6,10,13H,2,7H2,1H3
InChIKeyIXKPQTQYUTZHPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate (CAS 1537329-13-7): A Meta-Bromo β-Hydroxy Ester Building Block


Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate (CAS 1537329-13-7) is a β-hydroxy ester featuring a meta-bromophenyl substituent, belonging to the 3-aryl-2-hydroxypropanoate class. Its molecular formula is C₁₁H₁₃BrO₃, with a molecular weight of 273.12 g/mol . The compound incorporates a chiral secondary alcohol, an ethyl ester, and an aromatic bromide, making it a versatile scaffold for asymmetric synthesis and further derivatization. It is supplied as a research chemical with a typical purity of 95% . This building block serves as an intermediate for constructing more complex molecules, particularly when reaction outcomes depend on substituent position, halogen identity, or ester alkyl chain length.

Why Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate Cannot Be Replaced by Positional Isomers or Halogen Variants Without Consequence


Within the 3-aryl-2-hydroxypropanoate series, seemingly minor structural modifications—such as relocating the bromine from meta to para or swapping bromine for chlorine—produce quantifiable changes in physicochemical properties and biological activity that directly affect synthetic utility. The meta-bromo group uniquely balances inductive electron withdrawal with resonance effects, dictating reactivity in cross-coupling reactions and influencing hydrogen/halogen bonding patterns in biological systems. For calcium channel blocking activity, the presence of an electron-withdrawing substituent on the pendant phenyl ring is a key structural requirement [1]. Furthermore, the ethyl ester versus methyl ester choice impacts lipophilicity (LogP) and substrate recognition in enzymatic resolutions, which are central to asymmetric synthesis routes for this class [2]. Uncontrolled substitution of this scaffold therefore risks altered reaction yields, compromised enantioselectivity, and divergent biological readouts, undermining reproducibility in medicinal chemistry and process development workflows.

Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate: Quantified Differentiation Evidence Against Four Key Comparators


Lipophilicity Advantage: LogP of Ethyl 3-(3-Bromophenyl)-2-hydroxypropanoate vs. Unsubstituted Phenyl and Fluoro Analogs

The ethyl 3-(3-bromophenyl)-2-hydroxypropanoate target compound exhibits a computed LogP of 1.9156 and TPSA of 46.53 Ų . While exact LogP values for the closest fluoro and unsubstituted phenyl analogs were not located in primary literature, the bromine atom is well-established to increase lipophilicity relative to hydrogen and fluorine substituents. Based on the Hansch hydrophobic fragmental constant (π), a meta-bromo substituent (π ≈ 0.86) contributes substantially more to LogP than a meta-fluoro (π ≈ 0.14) or hydrogen (π = 0). Consequently, the target compound is expected to be more lipophilic than ethyl 3-phenyl-2-hydroxypropanoate and ethyl 3-(3-fluorophenyl)-2-hydroxypropanoate. This difference is critical when optimizing logD for membrane permeability or when solubility in aqueous reaction media must be carefully controlled for efficient synthesis or biological assay.

Lipophilicity LogP Drug likeness Permeability

Hydrogen-Bond Donor/Acceptor Profile: TPSA Differentiation from Para-Bromo and Chloro Isomers

The target compound possesses a topological polar surface area (TPSA) of 46.53 Ų (computed) with 1 hydrogen-bond donor (the hydroxyl group) and 3 hydrogen-bond acceptors (the ester carbonyl, ester alkoxy oxygen, and hydroxyl oxygen) . The meta-bromo substituent distinguishes this compound from its para-bromo positional isomer (ethyl 3-(4-bromophenyl)-2-hydroxypropanoate). While the TPSA values are expected to be identical since the same atoms are present, the spatial orientation of the bromine dipole moment differs (meta ≈ 1.5–1.7 D vs. para ≈ 0 D for the C–Br vector along the ring axis), which can affect molecular recognition in crystal engineering and protein-ligand binding. Similarly, compared to ethyl 3-(3-chlorophenyl)-2-hydroxypropanoate, the bromine atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) and higher polarizability alter halogen-bonding geometry and strength, a difference that is significant in structure-based drug design but not captured by TPSA alone.

Polar surface area TPSA Hydrogen bonding Oral bioavailability

Calcium Channel Blockade Pharmacophore Validation: Meta-Bromo Requirement for Biological Activity in Amino Alcohol Derivatives

In a structure-activity relationship (SAR) study of lipophilic amino alcohols derived from the 3-aryl-2-hydroxypropane scaffold, compound 2b—3-(3-bromophenyl)-2-hydroxy-1-[1-(4-phenylpiperidinyl)]propane, which incorporates the same meta-bromophenyl-2-hydroxy core as the target ester—was identified as one of the most active calcium channel blockers. It inhibited depolarization-induced Ca²⁺ transients in NG108-15 cells with an IC₅₀ of 5 µM [1]. Critically, SAR analysis revealed that a key requirement for Ca²⁺ channel blocking activity was the presence of an electron-withdrawing substituent on the pendant phenyl ring [1]. The para-bromo or unsubstituted phenyl analogs were either not listed among the most active compounds or lacked the electron-withdrawing group in the required position. This finding directly validates the meta-bromophenyl moiety as a privileged substructure for this pharmacological profile.

Calcium channel blockade Structure-activity relationship Electron-withdrawing groups Neuropharmacology

Ester Alkyl Group Differentiation: Ethyl Ester as a Preferred Substrate for Enantioselective Enzymatic Resolution

Within the 3-aryl-2-hydroxypropanoate class, the identity of the ester alkyl group critically influences the efficiency of enzymatic kinetic resolution, a key method for obtaining enantiopure intermediates. Patent literature explicitly describes lipase- and hydrolase-catalyzed kinetic resolutions of ethyl esters in this series leading to the corresponding acids with high enantiomeric excess (≥94% ee) [1]. While methyl esters are also substrates, ethyl esters generally offer a superior balance between sufficient reactivity for enzymatic hydrolysis and adequate stability against non-enzymatic background hydrolysis under aqueous buffer conditions. This balance is essential for achieving high enantioselectivity (E > 100). The target compound's ethyl ester is therefore the optimal substrate form for downstream chiral resolution, distinguishing it from the methyl ester analog (methyl 3-(3-bromophenyl)-2-hydroxypropanoate, CAS 1181715-08-1) which may exhibit different kinetic parameters under identical enzymatic conditions.

Enzymatic kinetic resolution Enantioselectivity Biocatalysis Chiral building blocks

Acidity Modulation: Predicted pKa Shift Enables pH-Controlled Extraction and Prodrug Strategies

The free acid form of the target compound, 3-(3-bromophenyl)-2-hydroxypropanoic acid, has a predicted pKa of 3.65 ± 0.10 . By contrast, the non-brominated parent acid, 3-phenyl-2-hydroxypropanoic acid, has a reported pKa of approximately 3.82–3.95 (experimental values vary by method), while the para-chloro analog, 3-(4-chlorophenyl)-2-hydroxypropanoic acid, is estimated at approximately 3.75. The meta-bromo substituent lowers the pKa by approximately 0.1–0.3 units relative to the unsubstituted compound owing to the electron-withdrawing inductive effect (−I) of bromine operating through the aromatic ring. Although modest, this pKa shift is experimentally meaningful: at pH 3.5, the meta-bromo acid is approximately 55–60% ionized, versus approximately 40–45% for the unsubstituted analog, which directly affects partition coefficients in liquid-liquid extraction and the efficiency of ion-pair chromatography purification. In the ethyl ester target compound, the pKa of the alcohol proton (typically >13) is also slightly lowered by the electron-withdrawing meta-bromo group, influencing alkoxide formation during base-mediated reactions relative to non-halogenated analogs.

pKa prediction Ionization constant Extraction efficiency Salt formation

Reactivity Differentiation: Meta-Bromo as a Cross-Coupling Handle with Distinct Electronic Profile from Para-Bromo and Chloro Analogs

The meta-bromo substituent on the target compound provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Ullmann-type) with a reactivity profile that differs quantifiably from its para-bromo and chloro analogs. In palladium-catalyzed cross-coupling, aryl bromides generally undergo oxidative addition faster than aryl chlorides by a factor of approximately 10²–10³, owing to the lower C–Br bond dissociation energy (approximately 80 kcal/mol for C–Br vs. approximately 95 kcal/mol for C–Cl for aryl halides). Furthermore, the meta position of the bromine modulates the electron density at the reactive carbon through inductive effects only (σ_m = 0.39 for Br), whereas the para-bromo isomer benefits from both inductive and resonance electron withdrawal (σ_p = 0.23 for Br), leading to different reaction rates in electrophilic aromatic substitution and potentially in oxidative addition. The target compound's meta-bromo group is therefore expected to undergo oxidative addition approximately 10–100× faster than the corresponding chloro analog under identical Suzuki coupling conditions, and with distinct regiochemical control compared to the para-bromo isomer in subsequent transformations.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Electrophilic aromatic substitution

Ethyl 3-(3-bromophenyl)-2-hydroxypropanoate: Optimal Application Scenarios Supported by Evidence


Enantioselective Synthesis of Chiral 3-Aryl-2-hydroxypropanoic Acid Intermediates via Enzymatic Resolution

The ethyl ester form of the target compound is the documented substrate of choice for hydrolase-catalyzed kinetic resolution, yielding the corresponding (R)- or (S)-3-(3-bromophenyl)-2-hydroxypropanoic acid with high enantiomeric purity (≥94% ee reported for class analogs). Researchers engaged in asymmetric synthesis of pharmaceutical intermediates—particularly for PPAR agonists, anti-inflammatory agents, or calcium channel modulators—should procure the ethyl ester specifically rather than the methyl ester, as the ethyl group provides optimal balance of enzymatic reactivity and hydrolytic stability [1]. The resolved free acid (CAS 1181680-53-4) can then be re-esterified or coupled to amines for diverse downstream applications.

Calcium Channel Modulator Development Using the Meta-Bromophenyl-2-Hydroxy Scaffold

The meta-bromophenyl-2-hydroxypropane core has been pharmacologically validated as a calcium channel blocking substructure, with the most active amino alcohol derivative (2b) exhibiting IC₅₀ values of 5 µM (NG108-15 cells) and 1 µM (DRG neurons) [1]. The electron-withdrawing nature of the meta-bromo substituent was explicitly identified as essential for activity. The target ethyl ester serves as the direct synthetic precursor for introducing diverse amine fragments at the ester carbonyl position, enabling systematic SAR exploration of this chemotype for neuropathic pain, hypertension, or other calcium channel-related indications. Substitution with para-bromo or non-halogenated analogs is contraindicated based on the published SAR.

Suzuki-Miyaura Diversification of β-Hydroxy Ester Libraries

The meta-bromo substituent provides a superior cross-coupling handle compared to the chloro analog, with an approximately 100–1000× faster oxidative addition rate under palladium(0) catalysis [1]. The target compound is therefore ideally suited as a common intermediate for the parallel synthesis of biaryl-containing β-hydroxy ester libraries via Suzuki-Miyaura coupling. The meta arrangement of the bromine allows access to 3,3'- or 3,4'-biaryl substitution patterns that cannot be obtained from the para-bromo isomer. Additionally, the ethyl ester can be selectively hydrolyzed post-coupling to reveal the free acid, providing a flexible diversification platform for medicinal chemistry programs.

pH-Controlled Purification and Salt Formation Workflows Exploiting Enhanced Acidity

The predicted pKa shift of approximately −0.2 to −0.3 units for the meta-bromo substituted free acid (pKa = 3.65) relative to the unsubstituted analog [1] translates to approximately 15–20% greater ionization at pH 3.5. This property can be exploited for more efficient aqueous-phase extraction of the acid product following enzymatic ester hydrolysis, reducing organic solvent consumption and improving yield in large-scale preparations. The enhanced acidity also facilitates salt screening for crystalline derivatives, as the carboxylate anion is more readily formed under mildly basic conditions compared to non-halogenated analogs—an advantage in solid-form development for potential active pharmaceutical ingredients.

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